1-[(1-methyl-1H-pyrazol-5-yl)methyl]-3-(2-phenylethyl)thiourea
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Overview
Description
1-[(1-methyl-1H-pyrazol-5-yl)methyl]-3-(2-phenylethyl)thiourea is a compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields such as medicinal chemistry, agriculture, and material science. This particular compound features a pyrazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms, and a phenylethyl group, which is a common structural motif in many bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-methyl-1H-pyrazol-5-yl)methyl]-3-(2-phenylethyl)thiourea typically involves the reaction of 1-methyl-1H-pyrazole-5-carbaldehyde with 2-phenylethylamine in the presence of a thiourea reagent. The reaction is usually carried out under mild conditions, often at room temperature, and in the presence of a suitable solvent such as ethanol or methanol. The reaction proceeds via the formation of an imine intermediate, which subsequently reacts with the thiourea to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques such as crystallization and chromatography ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-[(1-methyl-1H-pyrazol-5-yl)methyl]-3-(2-phenylethyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine group.
Substitution: The phenylethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(1-methyl-1H-pyrazol-5-yl)methyl]-3-(2-phenylethyl)thiourea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-[(1-methyl-1H-pyrazol-5-yl)methyl]-3-(2-phenylethyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological system being studied and the nature of the target molecule.
Comparison with Similar Compounds
Similar Compounds
1-[(1-methyl-1H-pyrazol-5-yl)methyl]-3-(2-phenylethyl)urea: Similar structure but with a urea group instead of a thiourea group.
1-[(1-methyl-1H-pyrazol-5-yl)methyl]-3-(2-phenylethyl)guanidine: Contains a guanidine group instead of a thiourea group.
Uniqueness
1-[(1-methyl-1H-pyrazol-5-yl)methyl]-3-(2-phenylethyl)thiourea is unique due to its specific combination of a pyrazole ring and a thiourea group, which imparts distinct chemical and biological properties. The presence of the thiourea group allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C14H18N4S |
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Molecular Weight |
274.39 g/mol |
IUPAC Name |
1-[(2-methylpyrazol-3-yl)methyl]-3-(2-phenylethyl)thiourea |
InChI |
InChI=1S/C14H18N4S/c1-18-13(8-10-17-18)11-16-14(19)15-9-7-12-5-3-2-4-6-12/h2-6,8,10H,7,9,11H2,1H3,(H2,15,16,19) |
InChI Key |
QXMDSXIUGOHKLB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)CNC(=S)NCCC2=CC=CC=C2 |
Origin of Product |
United States |
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